(E)-1-bromo-5-methylhex-3-ene

Catalog No.
S13839807
CAS No.
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-bromo-5-methylhex-3-ene

Product Name

(E)-1-bromo-5-methylhex-3-ene

IUPAC Name

(E)-1-bromo-5-methylhex-3-ene

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3/b5-3+

InChI Key

BIPFWVCMZFPKJN-HWKANZROSA-N

Canonical SMILES

CC(C)C=CCCBr

Isomeric SMILES

CC(C)/C=C/CCBr

(E)-1-bromo-5-methylhex-3-ene is an organic compound classified as an alkyl halide, specifically a bromoalkene. It is characterized by a bromine atom attached to a carbon chain that includes a double bond and a methyl group. The molecular formula for this compound is C7H13BrC_7H_{13}Br, and its structure can be represented by the SMILES notation: CC(C)C=CCCBr. This compound appears as a colorless liquid with a boiling point of approximately 154 °C (309 °F) and a density of 1.09 g/cm³. It exhibits slight solubility in water but is highly soluble in organic solvents such as ethanol and ether .

Typical of alkenes and alkyl halides:

  • Electrophilic Addition: The double bond in (E)-1-bromo-5-methylhex-3-ene can undergo electrophilic addition reactions, such as the addition of hydrogen bromide, leading to the formation of dibromides.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, making it useful in organic synthesis.
  • Elimination Reactions: It can also undergo elimination reactions to form different alkenes or alkynes depending on the reaction conditions .

Several methods exist for synthesizing (E)-1-bromo-5-methylhex-3-ene:

  • Halogenation: This method involves the halogenation of 5-methylhex-3-ene, where bromine is introduced to the double bond.
  • Hydrogen Bromide Addition: The addition of hydrogen bromide to 5-methyl-3-hexen-1-ol can yield (E)-1-bromo-5-methylhex-3-ene.
  • Bromination of Ketones: Bromination of 4-methyl-3-hexen-2-one can also lead to the formation of this compound .

(E)-1-bromo-5-methylhex-3-ene is primarily utilized as a starting material in organic synthesis for producing pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure makes it suitable for various synthetic pathways, including the preparation of other organic compounds used in flavoring and fragrance industries .

Several compounds share structural similarities with (E)-1-bromo-5-methylhex-3-ene, providing insights into its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylhex-3-eneC7H13BrContains a bromo group at position 1
1-Bromo-5-methylhexaneC7H15BrSaturated compound without double bond
4-Methylpent-2-enyl bromideC6H11BrDifferent carbon chain length
2-BromoheptaneC7H15BrLonger carbon chain with no double bond

The uniqueness of (E)-1-bromo-5-methylhex-3-ene lies in its specific positioning of the double bond and the methyl group, which influences its reactivity patterns compared to similar compounds. Its dual functionality as both an alkyl halide and an alkene opens pathways for diverse

XLogP3

3.1

Exact Mass

176.02006 g/mol

Monoisotopic Mass

176.02006 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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